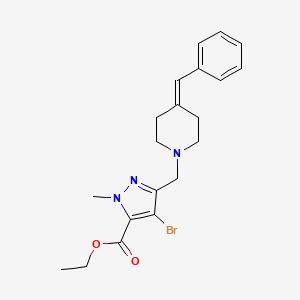
Ethyl 3-((4-benzylidenepiperidin-1-yl)methyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-((4-benzylidenepiperidin-1-yl)methyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound that features a pyrazole ring, a piperidine ring, and a benzylidene group
Preparation Methods
The synthesis of Ethyl 3-((4-benzylidenepiperidin-1-yl)methyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Benzylidene group introduction: The benzylidene group can be introduced via a condensation reaction between the piperidine derivative and benzaldehyde.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 3-((4-benzylidenepiperidin-1-yl)methyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
Ethyl 3-((4-benzylidenepiperidin-1-yl)methyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as an anti-cancer or anti-inflammatory agent.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins or pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of Ethyl 3-((4-benzylidenepiperidin-1-yl)methyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group and the pyrazole ring are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Ethyl 3-((4-benzylidenepiperidin-1-yl)methyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-((4-benzylpiperidin-1-yl)methyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylate: This compound lacks the benzylidene group, which may affect its binding affinity and specificity.
Ethyl 3-((4-benzylidenepiperidin-1-yl)methyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxylate: The substitution of bromine with chlorine can lead to differences in reactivity and biological activity.
Ethyl 3-((4-benzylidenepiperidin-1-yl)methyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxylate: The substitution of the methyl group with an ethyl group can influence the compound’s pharmacokinetic properties.
Properties
Molecular Formula |
C20H24BrN3O2 |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
ethyl 5-[(4-benzylidenepiperidin-1-yl)methyl]-4-bromo-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C20H24BrN3O2/c1-3-26-20(25)19-18(21)17(22-23(19)2)14-24-11-9-16(10-12-24)13-15-7-5-4-6-8-15/h4-8,13H,3,9-12,14H2,1-2H3 |
InChI Key |
ZZTKDEAHZWIUCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)CN2CCC(=CC3=CC=CC=C3)CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















